Fludrocortisone-d5

Bioequivalence Studies Pharmacokinetics LC-MS/MS Method Validation

This pentadeuterated fludrocortisone analog provides a +5 Da mass shift (m/z 386.2→348.4), fully resolved from the analyte, enabling precise LC-MS/MS quantification. Validated as the internal standard for ANDA bioequivalence studies achieving LLOQ 10 pg/mL with linear calibration 10–1000 pg/mL. Supplied with isotopic enrichment ≥98% ²H and comprehensive CoA compliant with ISO 17034. Ideal for pharmacokinetic profiling of low-dose (0.1 mg) fludrocortisone formulations in healthy volunteers.

Molecular Formula C21H29FO5
Molecular Weight 385.5 g/mol
Cat. No. B12419745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludrocortisone-d5
Molecular FormulaC21H29FO5
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F
InChIInChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i5D2,9D,11D2
InChIKeyAAXVEMMRQDVLJB-NNSINRFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fludrocortisone-d5: A Deuterated Mineralocorticoid Internal Standard for High-Sensitivity LC-MS/MS Quantification


Fludrocortisone-d5 is a stable isotope-labeled analog of the synthetic mineralocorticoid fludrocortisone, containing five deuterium atoms incorporated at non-exchangeable positions [1]. The unlabeled parent compound exhibits potent mineralocorticoid activity, approximately 185-fold greater than hydrocortisone, and is clinically utilized for adrenocortical insufficiency, orthostatic hypotension, and postural orthostatic tachycardia syndrome [2]. The deuterated derivative (C21H24D5FO5, molecular weight 385.48 g/mol) serves exclusively as an analytical internal standard in quantitative bioanalytical assays employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), exploiting its near-identical physicochemical properties to the analyte while enabling precise mass discrimination [1].

Why Fludrocortisone-d5 Cannot Be Substituted with Non-Deuterated or Differently Labeled Analogs in Regulated Bioanalysis


The selection of Fludrocortisone-d5 over unlabeled fludrocortisone or alternative stable isotope-labeled analogs is dictated by stringent analytical validation requirements. Unlabeled fludrocortisone cannot function as an internal standard due to identical mass transitions, precluding MS discrimination from the analyte [1]. Alternative labeled forms, such as Fludrocortisone-d2 or Fludrocortisone-[d6], differ in deuterium incorporation sites and isotopic purity, which can alter chromatographic retention, ion suppression characteristics, and extraction recovery relative to the analyte . Specifically, the d5 labeling pattern in Fludrocortisone-d5 produces a mass shift of +5 Da, generating a precursor-to-product ion transition (m/z 386.2 → 348.4) that is fully resolved from the analyte (m/z 381.2 → 343.2) in multiple reaction monitoring mode, while maintaining near-identical liquid-liquid extraction efficiency with tert-butyl methyl ether [2]. Regulatory guidelines from FDA and EMA for bioanalytical method validation require that the internal standard compensates for variability in sample preparation, ionization efficiency, and instrument drift—criteria that can only be met when the labeled analog demonstrates empirically validated co-elution and recovery properties identical to those documented for the specific d5 isotopologue [3].

Quantitative Differentiation Evidence for Fludrocortisone-d5 in Bioanalytical Method Validation


Ultra-Low Limit of Quantitation (LLOQ) in Human Plasma Using Fludrocortisone-d5 as Internal Standard

In a validated HPLC-MS method for human plasma, the use of Fludrocortisone-d5 as the internal standard enabled an LLOQ of 10 pg/mL, which is 4-fold lower than the 40 pg/mL LLOQ achieved in a separate validated UHPLC-MS/MS method using the same deuterated internal standard but under different chromatographic conditions [1][2]. This demonstrates that the d5 analog provides sufficient sensitivity to support bioequivalence studies following single 0.1 mg oral doses in healthy volunteers, where plasma concentrations fall within the sub-ng/mL range [1].

Bioequivalence Studies Pharmacokinetics LC-MS/MS Method Validation

Wider Dynamic Linear Range for Fludrocortisone Quantification with d5 Internal Standard

Two independent validated methods using Fludrocortisone-d5 as the internal standard demonstrate distinct linear dynamic ranges that exceed the concentration ranges of alternative corticosteroid assays. The UHPLC-MS/MS method achieved linearity from 40 to 3000 pg/mL (75-fold range) with intra-day precision (RSD) of 0.49-7.13% and inter-day precision of 0.83-5.87% [1]. The HPLC-MS method achieved linearity from 10 to 1000 pg/mL (100-fold range) with a correlation coefficient ≥0.99 [2]. In comparison, GC-MS methods for xenobiotic glucocorticoids in urine typically achieve LODs of approximately 30 ng/mL, three orders of magnitude higher than the plasma LLOQ achievable with the d5 analog [3].

Therapeutic Drug Monitoring Pharmacokinetic Modeling Bioanalytical Assay Range

High Isotopic Enrichment (>98% 2H) Ensures Minimal Signal Interference

Commercially available Fludrocortisone-d5 is supplied with a minimum isotopic enrichment of 98% 2H and chemical purity exceeding 97-98% as determined by HPLC [1]. This high isotopic enrichment minimizes the residual unlabeled fludrocortisone content (<2%), thereby reducing isotopic cross-talk between the analyte and internal standard channels in multiple reaction monitoring. For comparison, alternative deuterated fludrocortisone forms such as Fludrocortisone-d2 and Fludrocortisone-[d6] may exhibit different isotopic enrichment specifications (e.g., 98% atom D for the d6 variant) but lack the extensive method validation documentation in peer-reviewed pharmacokinetic studies that the d5 isotopologue possesses .

Isotopic Purity Analytical Specificity Internal Standard Selection

Salivary Fludrocortisone Quantification Achieves 5 pmol/L LOQ with d5 Internal Standard

A novel LC-MS/MS method for salivary fludrocortisone, utilizing Fludrocortisone-d5 as the internal standard, achieved a limit of quantification of 5 pmol/L (equivalent to 2.1 pg/mL) with a mean recovery of 102% and no analytical interference detected [1]. The method was applied to passive drool samples from 10 clinical trial patients with classic congenital adrenal hyperplasia, generating complete fludrocortisone concentration day curves from five time points (0800, 1200, 1600, 2000, and 2300 h). In contrast, traditional plasma renin activity monitoring is confounded by high analytical variability and may not reliably reflect fludrocortisone replacement status [1].

Non-Invasive Sampling Pediatric Pharmacokinetics Congenital Adrenal Hyperplasia

Validated Research and Industrial Applications for Fludrocortisone-d5 Based on Quantitative Evidence


Bioequivalence Studies of Generic Fludrocortisone Formulations in Healthy Volunteers

Fludrocortisone-d5 is the internal standard of choice for HPLC-MS/MS methods supporting abbreviated new drug applications (ANDAs) for generic fludrocortisone products. The validated method using Fludrocortisone-d5 has been successfully applied to study the bioequivalence of a generic drug following a single 0.1 mg oral dose in healthy volunteers, achieving an LLOQ of 10 pg/mL and linear calibration from 10-1000 pg/mL [1]. This sensitivity is essential for characterizing the full pharmacokinetic profile, including terminal elimination phase, which is required by regulatory agencies for bioequivalence demonstration.

Population Pharmacokinetic Modeling in Primary Adrenal Insufficiency

The UHPLC-MS/MS method validated with Fludrocortisone-d5 as internal standard (linear range 40-3000 pg/mL, intra-day precision RSD 0.49-7.13%) provides the analytical foundation for population pharmacokinetic studies investigating the relationship between fludrocortisone exposure and mineralocorticoid response [2]. Given that fludrocortisone exhibits 185-fold greater mineralocorticoid potency than hydrocortisone, accurate quantification of plasma concentrations is essential for understanding the combined mineralocorticoid effects of dual replacement therapy in patients with primary adrenal insufficiency [3].

Non-Invasive Therapeutic Drug Monitoring in Pediatric Congenital Adrenal Hyperplasia

The salivary LC-MS/MS method employing Fludrocortisone-d5 as internal standard enables non-invasive monitoring of fludrocortisone exposure in classic congenital adrenal hyperplasia patients [4]. With an LOQ of 5 pmol/L (2.1 pg/mL) and mean recovery of 102%, this method generates complete day curves from multiple time points, allowing clinicians to identify fast metabolizers or poor absorbers without repeated blood draws. This application is particularly valuable in pediatric populations where venipuncture is challenging and where mineralocorticoid requirements change with age.

Method Development and Validation for Quality Control of Fludrocortisone Drug Products

Fludrocortisone-d5 serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during abbreviated new drug application (ANDA) submission and commercial production of fludrocortisone [5]. The compound is supplied with a comprehensive Certificate of Analysis confirming isotopic enrichment ≥98% 2H and chemical purity ≥97%, ensuring compliance with ISO 17034 reference material producer requirements and supporting the rigorous validation documentation required for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fludrocortisone-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.